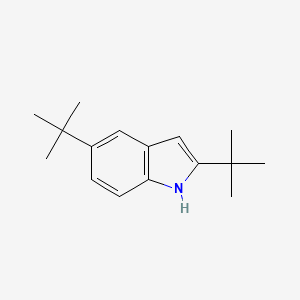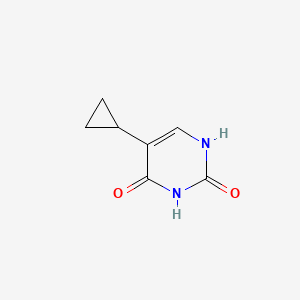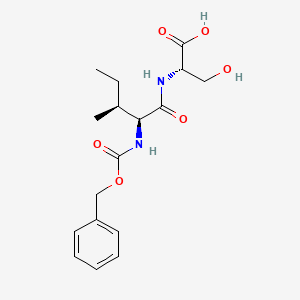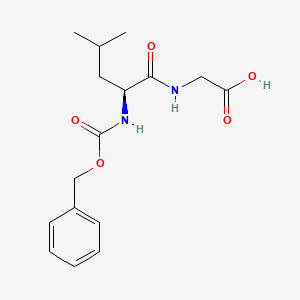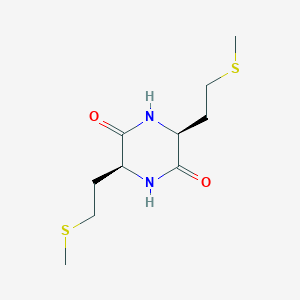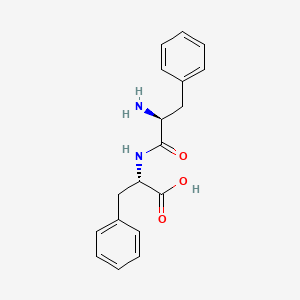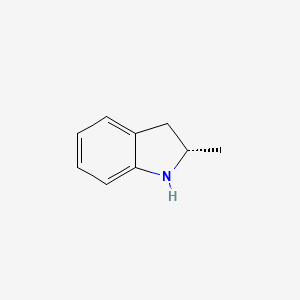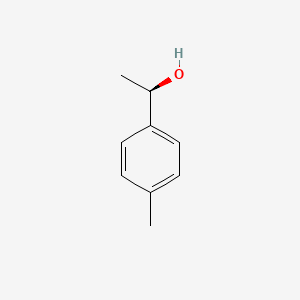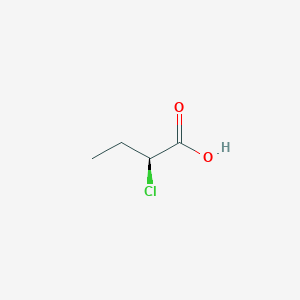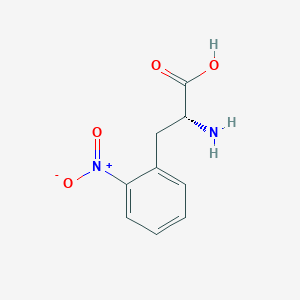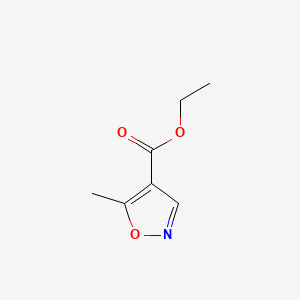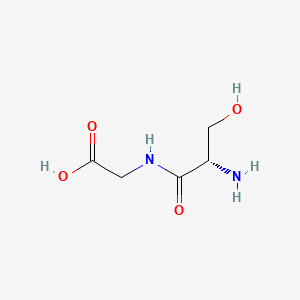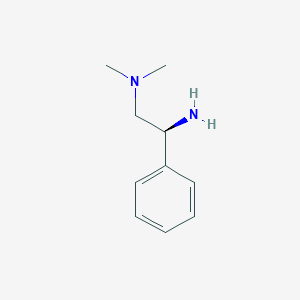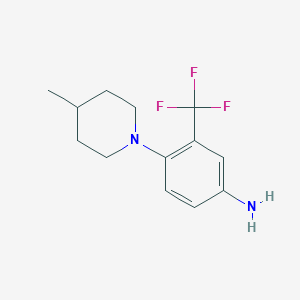
4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline (4-MTA) is an organic compound that is used in various scientific research applications. It is a colorless liquid with a boiling point of 150°C and a melting point of -25°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. 4-MTA is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as antibiotics and herbicides. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Ruthenium-complex Catalyzed Synthesis
A study by Koten et al. (1998) demonstrated the effectiveness of ruthenium(II) complexes in the N-(cyclo)alkylation reactions of aromatic amines, facilitating the synthesis of compounds like N-phenylpiperidine from aniline. This method represents a useful catalytic route for producing such compounds, including arylpiperazines, which are precursors to various bioactive molecules (Koten, Abbenhuis, & Boersma, 1998).
Synthesis of Antitumor Agents
Yang Shijing (2013) synthesized an intermediate for the antitumor agent nilotinib from 3,5-dinitro-1-trifluoromethylbenzene, highlighting the role of such chemical entities in the development of cancer therapies (Yang Shijing, 2013).
Hypoxic-cytotoxic Agents
Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, introducing piperazines and anilines with trifluoromethyl groups as potential hypoxic-cytotoxic agents, indicating their significance in medicinal chemistry (Ortega et al., 2000).
Electroluminescence Application
Research by Vezzu et al. (2010) into tetradentate bis-cyclometalated platinum complexes for electroluminescence applications showcased the utility of compounds with aniline derivatives in the creation of luminescent materials, suggesting their importance in material science (Vezzu et al., 2010).
Synthesis of Analgesic and Anesthetic Agents
Kudzma et al. (1989) discussed the synthesis of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines as novel classes of analgesic and anesthetic agents, underlining the relevance of such compounds in pharmaceuticals (Kudzma et al., 1989).
Dual Inhibitors of EGFR and HER2
A study by Fink et al. (2011) on pyrrolo[2,1-f][1,2,4]triazin-4-amines as dual inhibitors of EGFR and HER2 protein tyrosine kinases further demonstrates the potential of such chemical structures in developing targeted cancer therapies (Fink et al., 2011).
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRTMAXNXUMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

